molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B127279 2,6-Dinitrotoluene CAS No. 606-20-2

2,6-Dinitrotoluene

Cat. No.: B127279
CAS No.: 606-20-2
M. Wt: 182.13 g/mol
InChI Key: XTRDKALNCIHHNI-UHFFFAOYSA-N
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Description

2,6-Dinitrotoluene is an organic compound with the molecular formula C7H6N2O4. It is one of the six isomers of dinitrotoluene, characterized by the presence of two nitro groups attached to the benzene ring at the 2 and 6 positions relative to the methyl group. This compound appears as a yellow to reddish crystalline solid at room temperature and is primarily used as an intermediate in the production of other chemicals, particularly in the manufacture of toluene diisocyanate, which is a precursor for polyurethane foams .

Mechanism of Action

2,6-DNT is potent hepatocarcinogen in Fischer 344 rats, whereas 2,4-dinitrotoluene is believed to be noncarcinogenic. Neither 2,6-DNT nor 2,4-dinitrotoluene is carcinogenic in the strain A mouse lung bioassay. The ip administration of 2,6-DNT or 2,4-dinitrotoluene (150 mg/kg each) to Fischer 344 rats resulted, after 24 hr, in covalent binding to DNA of the liver (131.1 to 259.9 pmol 2,6-DNT/mg DNA;  215.4 to 226.8 pmol 2,4-dinitrotoluene/mg DNA), and lower binding to DNA of the lung and the intestine (14.9 to 22.7 pmol 2,6-DNT/mg DNA;  45.0 to 75.0 pmol 2,6-DNT/mg DNA). Similar treatment of A/J mice resulted in lower binding in the liver (25.9 to 31.9 pmol 2,6-DNT/mg DNA;  42.6 to 58.9 pmol 2,4-dinitrotoluene/mg DNA), no detectable binding of 2,6-DNT in extrahepatic tissues and low amounts of binding of 2,4-dinitrotoluene to lung and intestinal DNA (9.7 to 39.0 pmol/mg DNA). Covalent binding of the noncarcinogenic isomeric 2,4-dinitrotoluene to DNA of various tissues of both species suggests that factors other than binding to DNA determine the ultimate carcinogenic effect of these cmpd.
... Sprague-Dawley female rats were exposed via gavage to one of five concentrations of one of five nitrotoluenes [2,4,6-trinitrotoluene (TNT), 2-amino-4,6-dinitrotoluene (2ADNT) 4-amino-2,6-dinitrotoulene (4ADNT), 2,4-dinitrotoluene (2,4DNT) and 2,6-dinitrotoluene (2,6DNT)] with necropsy and tissue collection at 24 or 48 hr. Gene expression profile results correlated well with clinical data and liver histopathology that lead to the concept that hematotoxicity was followed by hepatotoxicity. Overall, 2,4DNT, 2,6DNT and TNT had stronger effects than 2ADNT and 4ADNT. Common functional terms, gene expression patterns, pathways and networks were regulated across all nitrotoluenes. These pathways included NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling and metabolism of xenobiotics by cytochrome P450. One biological process common to all compounds, lipid metabolism, was found to be impacted both at the transcriptional and lipid production level. ...

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,6-Dinitrotoluene are not fully understood. It has been suggested that it may interact with certain enzymes and proteins. For example, a study found that this compound could be reduced by the Mtr respiratory pathway, a transmembrane electron transport chain . The key proteins involved in this process were identified as CymA and NfnB .

Cellular Effects

Exposure to high levels of this compound may affect various types of cells and cellular processes . It has been linked to adverse effects in the nervous system and the blood . In animal studies, it has been shown to cause damage to the lungs, anemia, and damage to the nervous system, male reproductive system, and liver .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a relatively long half-life in aquatic systems, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal studies, the effects of this compound have been shown to vary with different dosages . High doses of this compound have been linked to toxic or adverse effects .

Metabolic Pathways

It has been suggested that it may interact with certain enzymes or cofactors .

Transport and Distribution

This compound does not strongly bind to soil and can move from soil into groundwater, where it can contaminate drinking water . This suggests that it may be transported and distributed within cells and tissues.

Subcellular Localization

It is known that it can be transported in surface water or groundwater due to its moderate solubility and relatively low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitrotoluene is synthesized from o-nitrotoluene through a nitration process using mixed acid, typically a combination of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield. The nitration process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the process efficiently. The use of microreactors has been explored to achieve precise temperature control and improve safety .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or iron filings with hydrochloric acid.

    Oxidation: Potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

2,6-Dinitrotoluene is one of the six isomers of dinitrotoluene. The most common isomers include:

Uniqueness: this compound is unique due to its specific positioning of nitro groups, which influences its reactivity and applications. It is particularly favored in the production of toluene diisocyanate due to its higher reactivity compared to other isomers .

Properties

IUPAC Name

2-methyl-1,3-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3
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InChI Key

XTRDKALNCIHHNI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID5020528
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Molecular Weight

182.13 g/mol
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Physical Description

2,6-dinitrotoluene appears as yellow to red solid or heated liquid with a slight odor. Solidifies in cool water. Solid and liquid sink in water. (USCG, 1999), Yellow or brown to red solid; [ICSC] Pale yellow crystalline powder; [Alfa Aesar MSDS], YELLOW OR BROWN-TO-RED CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

Decomposes (NTP, 1992), 285 °C, decomposes
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Flash Point

404 °F (NTP, 1992), 404 °F (closed cup), 207 °C c.c., 404 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 204 mg/L at 25 °C, Soluble in ethanol and chloroform, Solubility in water: very poor
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Density

1.283 at 231.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2833 g/cu cm at 111 °C, Relative density (water = 1): 1.283 (liquid), 1.32
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Vapor Density

6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air = 1), Relative vapor density (air = 1): 6.28, 6.28
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Vapor Pressure

0.018 mmHg at 68 °F (NTP, 1992), 0.000567 [mmHg], 5.67X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.4, 0.018 mmHg
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Mechanism of Action

2,6-DNT is potent hepatocarcinogen in Fischer 344 rats, whereas 2,4-dinitrotoluene is believed to be noncarcinogenic. Neither 2,6-DNT nor 2,4-dinitrotoluene is carcinogenic in the strain A mouse lung bioassay. The ip administration of 2,6-DNT or 2,4-dinitrotoluene (150 mg/kg each) to Fischer 344 rats resulted, after 24 hr, in covalent binding to DNA of the liver (131.1 to 259.9 pmol 2,6-DNT/mg DNA; 215.4 to 226.8 pmol 2,4-dinitrotoluene/mg DNA), and lower binding to DNA of the lung and the intestine (14.9 to 22.7 pmol 2,6-DNT/mg DNA; 45.0 to 75.0 pmol 2,6-DNT/mg DNA). Similar treatment of A/J mice resulted in lower binding in the liver (25.9 to 31.9 pmol 2,6-DNT/mg DNA; 42.6 to 58.9 pmol 2,4-dinitrotoluene/mg DNA), no detectable binding of 2,6-DNT in extrahepatic tissues and low amounts of binding of 2,4-dinitrotoluene to lung and intestinal DNA (9.7 to 39.0 pmol/mg DNA). Covalent binding of the noncarcinogenic isomeric 2,4-dinitrotoluene to DNA of various tissues of both species suggests that factors other than binding to DNA determine the ultimate carcinogenic effect of these cmpd., ... Sprague-Dawley female rats were exposed via gavage to one of five concentrations of one of five nitrotoluenes [2,4,6-trinitrotoluene (TNT), 2-amino-4,6-dinitrotoluene (2ADNT) 4-amino-2,6-dinitrotoulene (4ADNT), 2,4-dinitrotoluene (2,4DNT) and 2,6-dinitrotoluene (2,6DNT)] with necropsy and tissue collection at 24 or 48 hr. Gene expression profile results correlated well with clinical data and liver histopathology that lead to the concept that hematotoxicity was followed by hepatotoxicity. Overall, 2,4DNT, 2,6DNT and TNT had stronger effects than 2ADNT and 4ADNT. Common functional terms, gene expression patterns, pathways and networks were regulated across all nitrotoluenes. These pathways included NRF2-mediated oxidative stress response, aryl hydrocarbon receptor signaling, LPS/IL-1 mediated inhibition of RXR function, xenobiotic metabolism signaling and metabolism of xenobiotics by cytochrome P450. One biological process common to all compounds, lipid metabolism, was found to be impacted both at the transcriptional and lipid production level. ...
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Color/Form

Yellow rhombic crystals, Yellow to red solid

CAS No.

606-20-2
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Melting Point

151 °F (NTP, 1992), 66.0 °C, 66 °C, 151 °F
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Synthesis routes and methods

Procedure details

After supplying 0.2 mol of toluene and 0.002 mol of ferric chloride to an autoclave, 0.9 mol of liquid nitrogen dioxide was added to the autoclave. Next, oxygen was injected at a pressure of 120 psi. At first the reactants were reacted at room temperature. After 30 minutes, the autoclave was heated to 60° C. and then the reactants were reacted for 3 hours. After the initial 30 minutes, all of toluene was converted into o-nitrotoluene and p-nitrotoluene at a ratio of 55:45, respectively. After 3 hours, 2,4-dinitro-toluene and 2,6-dinitrotoluene (83:17) were formed at a yield of more than 98% analyzed by gas chromatography.
[Compound]
Name
ferric chloride
Quantity
0.002 mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
0.9 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.2 mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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